molecular formula C18H13BrClN3O4S2 B2875054 N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 931942-63-1

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2875054
CAS RN: 931942-63-1
M. Wt: 514.79
InChI Key: RJLNLUAKQWDHDL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H13BrClN3O4S2 and its molecular weight is 514.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide and its derivatives are synthesized and characterized for various applications in scientific research. These compounds are designed with multifunctional moieties to enhance their biological and pharmacological activities. The structural elucidation is achieved through spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, providing insights into their potential applications in medicinal chemistry and drug design (Nafeesa et al., 2017).

Antibacterial and Enzyme Inhibition Potential

The synthesized compounds are evaluated for their antibacterial screening against certain bacterial strains, including both gram-negative and gram-positive bacteria. Some derivatives have shown good inhibitory activity against gram-negative bacterial strains, indicating their potential as antimicrobial agents. Additionally, enzyme inhibition studies, particularly against the lipoxygenase (LOX) enzyme, reveal low potential, suggesting a selective interaction with biological targets (Nafeesa et al., 2017).

Vibrational Spectroscopic Signatures

Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, are employed to obtain the vibrational signatures of these compounds. These studies, supported by ab initio calculations, provide insights into the stereo-electronic interactions, stability, and molecular geometry, which are crucial for understanding their interaction with biological targets. The effects of rehybridization and hyperconjugation on the molecule's properties are explored, offering valuable information for drug development (Jenepha Mary et al., 2022).

Anticancer Evaluation

Some derivatives of N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide are synthesized and evaluated for their in vitro anticancer activities against various cancer cell lines. The evaluation identifies compounds with significant activity against specific cancer subpanels, indicating their potential as therapeutic agents in cancer treatment (Zyabrev et al., 2022).

Hemolytic and Cytotoxic Behavior

The hemolytic study of these compounds provides valuable information regarding their cytotoxic behavior towards erythrocytes. This aspect is crucial for assessing the safety profile of potential therapeutic agents, guiding the modification of chemical structures to reduce toxicity while maintaining or enhancing therapeutic efficacy (Nafeesa et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 2-bromoaniline with 2-mercapto-N-(3-chlorophenyl)acetamide, followed by oxidation of the resulting thiol to form the sulfone. The sulfone is then reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "2-bromoaniline", "2-mercapto-N-(3-chlorophenyl)acetamide", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 2-bromoaniline is reacted with 2-mercapto-N-(3-chlorophenyl)acetamide in the presence of a base such as potassium carbonate in a suitable solvent such as DMF or DMSO to form the intermediate N-(2-bromophenyl)-2-({3-chlorophenyl}thio)acetamide.", "Step 2: The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfone, N-(2-bromophenyl)-2-({3-chlorophenyl}sulfonyl)acetamide.", "Step 3: The sulfone is then reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine in a suitable solvent such as DMF or DMSO to form the final product, N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide." ] }

CAS RN

931942-63-1

Molecular Formula

C18H13BrClN3O4S2

Molecular Weight

514.79

IUPAC Name

N-(2-bromophenyl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H13BrClN3O4S2/c19-13-6-1-2-7-14(13)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-5-3-4-11(20)8-12/h1-9H,10H2,(H,22,24)(H,21,23,25)

InChI Key

RJLNLUAKQWDHDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)Br

solubility

not available

Origin of Product

United States

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